

Thermodynamic Properties of 4-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-hexanol

Cat. No.: B3369324

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **4-Methyl-2-hexanol**. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailing experimental protocols for key measurements, and offering visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

4-Methyl-2-hexanol, a secondary alcohol with the chemical formula C7H16O, possesses a range of thermodynamic and physical properties crucial for its application in various scientific and industrial contexts.^[1] These properties are summarized below.

Physical Properties

Property	Value	Source
Molecular Formula	C7H16O	[1] [2] [3] [4] [5]
Molecular Weight	116.20 g/mol	[1] [2] [4] [5] [6] [7]
Appearance	Colorless clear liquid (est.)	[6]
CAS Number	2313-61-3	[1] [2] [3] [4] [5] [6] [7] [8]

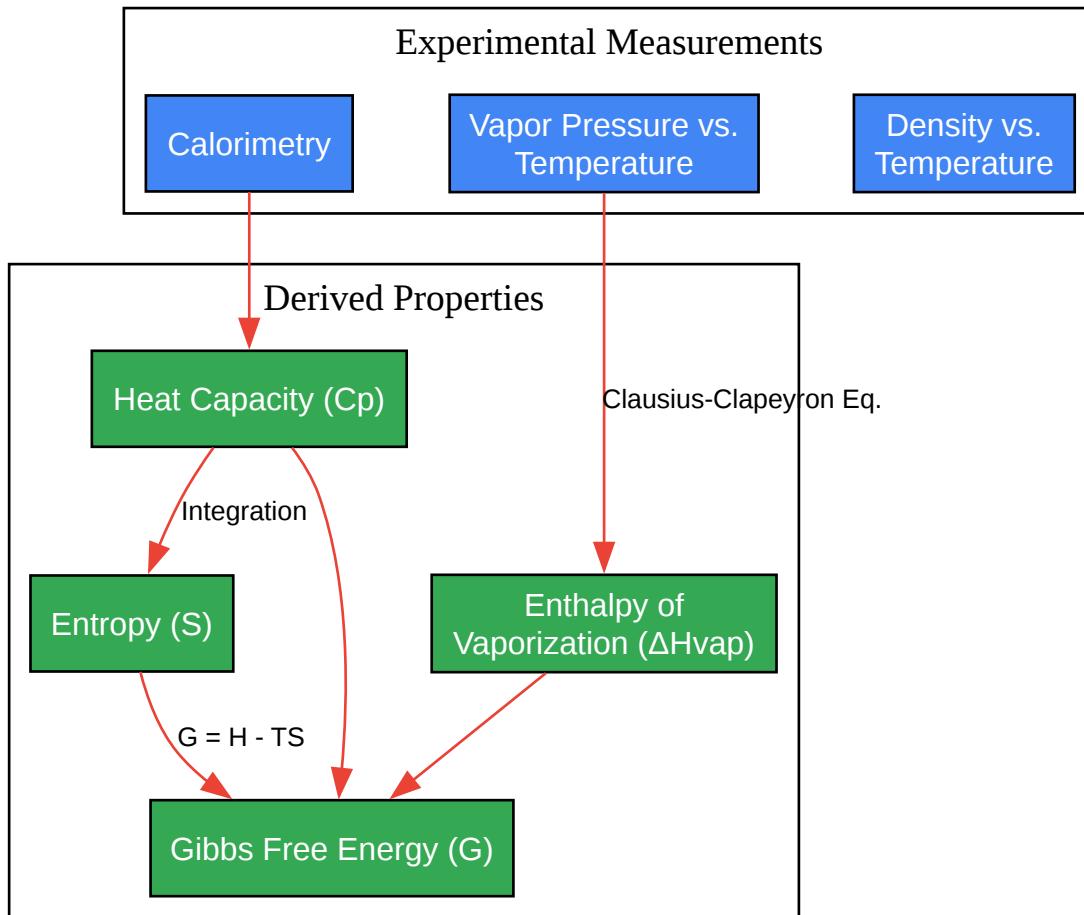
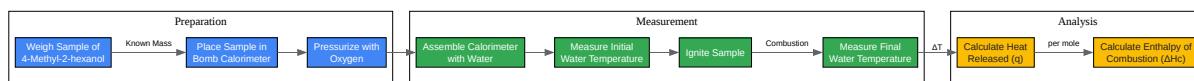
Thermodynamic Properties

Property	Value	Units	Conditions	Source
Boiling Point	152.00 to 153.00	°C	@ 760.00 mm Hg (est.)	[6]
152.7	°C	°C	@ 760 mmHg	
148	°C	°C	[1][9]	
421.15 to 425.15	K	K	[2][10]	
Melting Point	-30.45 (estimate)	°C	[1][9]	
Density	0.816	g/cm ³		
0.8170	[1][9]			
Vapor Pressure	1.282000	mmHg	@ 25.00 °C (est.)	[6]
1.28	mmHg	mmHg	@ 25°C	[1]
Flash Point	125.00 (51.60)	°F (°C)	TCC (est.)	[6]
51.6	°C	°C	[1]	
pKa	15.28±0.20	(Predicted)	[1][3][9]	
Refractive Index	1.418			
1.4220	[1][9]			
Water Solubility	4725	mg/L	@ 25 °C (est.)	[6]
logP (o/w)	2.055 (est.)	[6]		
1.80340				

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical and thermochemical data for **4-Methyl-2-hexanol**, which includes properties such as normal boiling temperature, critical temperature, critical pressure, and heat capacity as a function of temperature.[11][12]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. While specific experimental details for **4-Methyl-2-hexanol** are not extensively published in readily available literature, general and well-established protocols for alcohols are applicable.



Determination of Enthalpy of Combustion

The enthalpy of combustion, a critical thermodynamic parameter, is determined experimentally using calorimetry. A common method involves a bomb calorimeter.

Methodology:

- Sample Preparation: A known mass of **4-Methyl-2-hexanol** is placed in a sample holder within a high-pressure vessel (the "bomb").
- Oxygen Pressurization: The bomb is filled with pure oxygen to a high pressure to ensure complete combustion.
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
- Ignition: The sample is ignited electrically.
- Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.
- Calculation: The heat released by the combustion of the alcohol is absorbed by the water and the calorimeter. By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid) and the temperature change, the enthalpy of combustion of the alcohol can be calculated.[13][14]

To enhance accuracy, it is crucial to minimize heat loss to the surroundings by using well-insulated calorimeters and applying corrections for any heat exchange.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2313-61-3,4-METHYL-2-HEXANOL | lookchem [lookchem.com]
- 2. 4-Methyl-2-hexanol [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 4-Methyl-2-hexanol | 2313-61-3 | Benchchem [benchchem.com]
- 5. 4-Methyl-2-hexanol [webbook.nist.gov]
- 6. 4-methyl-2-hexanol, 2313-61-3 [thegoodsentscompany.com]
- 7. 4-Methyl-2-hexanol (CAS 2313-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-METHYL-2-HEXANOL | 2313-61-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 4-Methyl-2-hexanol [webbook.nist.gov]
- 11. WTT- Under Construction Page [wtt-pro.nist.gov]
- 12. 4-Methyl-2-hexanol [webbook.nist.gov]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- To cite this document: BenchChem. [Thermodynamic Properties of 4-Methyl-2-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3369324#thermodynamic-properties-of-4-methyl-2-hexanol\]](https://www.benchchem.com/product/b3369324#thermodynamic-properties-of-4-methyl-2-hexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com